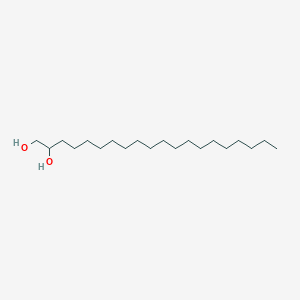

1,2-Eicosanediol

Description

Properties

IUPAC Name |

icosane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)19-21/h20-22H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWCMTFKTVOJID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70960389 | |

| Record name | Icosane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39825-93-9 | |

| Record name | 1,2-Eicosanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39825-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arachidyl glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039825939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icosane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Icosane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARACHIDYL GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L26F8X2O47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 1,2 Eicosanediol

Classical and Modern Synthetic Routes to Vicinal Diols

While a range of general synthetic strategies exist for the formation of vicinal diols, specific detailed routes for the preparation of a long-chain compound such as 1,2-eicosanediol are less extensively delineated in readily accessible scientific literature.

Comprehensive information specifically detailing the stepwise oxidation of saturated aliphatic eicosane (B133393) precursors directly yielding this compound was not prominently found within the allowed sources. Certain synthetic approaches may involve initial functionalization of an aliphatic chain, subsequently followed by oxidation steps.

Specific chemical methodologies for the synthesis of this compound through the iterative coupling and elongation of smaller diol units were not extensively described in the consulted literature.

Asymmetric synthesis, a crucial area of organic chemistry focused on producing enantiomerically pure compounds, offers routes to chiral vicinal diols. However, specific applications or detailed methods for the asymmetric synthesis of this compound were not explicitly presented in the examined sources. General strategies for achieving asymmetric vicinal diol synthesis commonly involve the asymmetric dihydroxylation of olefins or asymmetric addition reactions nih.gov.

A pertinent method for the synthesis of this compound involves the functionalization of the corresponding terminal olefin, eicosene-1. This transformation can be accomplished through oxidation of the double bond. One reported procedure details the synthesis of this compound via the oxidation of eicosene-1 using silver iodine dibenzoate. This process proceeds through the formation of dibenzoate intermediates, which are subsequently hydrolyzed to yield the glycol nih.gov.

Advanced Purification and Characterization Techniques in Synthesis

Achieving high purity this compound post-synthesis mandates the application of effective purification techniques, and confirming its structural identity relies on various characterization methods.

Chromatographic techniques are widely utilized for the purification of organic compounds, including diols, facilitating their isolation from reaction mixtures and undesired byproducts. While detailed specific procedures for the chromatographic purification of this compound were not extensively described in the allowed sources, these methods are broadly applicable for the separation of diols.

In addition to chromatographic approaches, another reported method for the isolation and purification of 1,2-glycols, including this compound, involves converting the glycols into their isopropylidene derivatives. These derivatives can then be purified through distillation, followed by acid hydrolysis to regenerate the pure diols nih.gov. This technique was found to be effective in obtaining compounds of high purity nih.gov.

Characterization of synthesized this compound can be performed using a suite of spectroscopic techniques. For vicinal diols and related organic molecules, Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are invaluable tools for structural confirmation and purity assessment nih.govresearchgate.netyoutube.comjmaterenvironsci.com. Elemental analysis can further corroborate the empirical formula nih.gov. The melting point serves as another important physical property for characterization and can indicate the purity of the synthesized material fishersci.se.

Physical Properties of this compound

Based on available data from the consulted literature, selected physical properties of this compound are presented below:

| Property | Value | Source |

| Molecular Formula | C₂₀H₄₂O₂ | |

| Molecular Weight | 314.55 g/mol | |

| Melting Point | 84.3-84.8 °C | fishersci.se |

| Boiling Point | 336.01 °C (rough estimate) | fishersci.se |

| Density | 0.8615 (rough estimate) | fishersci.se |

| Form | Solid | fishersci.se |

| Color | White | fishersci.se |

Spectroscopic Validation of Synthetic Products

Spectroscopic techniques are indispensable for confirming the structure and purity of synthesized organic compounds, including this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are commonly employed for this purpose. universalclass.comnih.gov

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule. universalclass.comthermofisher.com By analyzing the chemical shifts, splitting patterns, and integration of signals in a ¹H NMR spectrum, the positions and types of hydrogen atoms can be determined. universalclass.comlehigh.educsub.edu Similarly, ¹³C NMR spectroscopy reveals the different types of carbon atoms present. acs.org For this compound, NMR would be crucial for confirming the presence of the two hydroxyl groups and the long aliphatic chain, as well as their connectivity. Purity can be validated using techniques like HPLC (>98% peak homogeneity) and NMR spectroscopy to confirm hydroxyl proton integration.

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. universalclass.com GC-MS, which combines gas chromatography with mass spectrometry, is particularly useful for separating and identifying components in a mixture. nih.govnih.govacademie-sciences.fr

Infrared (IR) spectroscopy is primarily used to identify the functional groups present in a molecule based on characteristic vibrational frequencies. universalclass.comthermofisher.comlehigh.edu The presence of O-H stretching vibrations would be a key feature in the IR spectrum of this compound, confirming the alcohol functional groups. thermofisher.com FT-IR spectroscopy can be used to define the presence and absence of functional groups. thermofisher.comresearchgate.net

The purity of synthesized diols can be determined by ¹H NMR, and conversions in reactions can be determined by GC coupled with MS. academie-sciences.fr All final products are typically isolated and characterized by comparing their ¹H NMR spectra with reported data. academie-sciences.fr

Derivatization Strategies for Enhanced Functionality

Derivatization of this compound can be performed to modify its properties, enhance its functionality, or facilitate its purification and analysis. Two common derivatization strategies involve the synthesis of acylated derivatives via esterification and the formation of cyclic acetals.

Synthesis of Acylated Derivatives via Esterification

Acylated derivatives of this compound are synthesized through esterification reactions, where the hydroxyl groups react with carboxylic acids or their derivatives to form ester linkages. csub.educornell.edu This process involves the combination of the -OH group of the alcohol and the -COOH group of the carboxylic acid to form the -COO group of the ester, with the elimination of water. cornell.edu Acid catalysts, such as sulfuric acid or NaHSO₄, are commonly used to facilitate esterification. csub.educornell.edugoogle.com

An example of esterification involves the reaction of a fatty acid, such as palmitic acid, with a diol under specific conditions. For instance, the synthesis of a palmitoyloxy derivative can be achieved using palmitic acid and NaHSO₄ catalyst at elevated temperatures (90–95 °C) in a solvent like acetonitrile. This reaction yields esterified compounds, such as 20-(palmitoyloxy)eicosan-1-ol, although this specific example refers to a monoester of 1,20-eicosanediol (B1630780).

To drive the esterification equilibrium towards product formation, an excess of one of the reactants (typically the more easily removed component, like the carboxylic acid) or removal of water produced during the reaction is often employed. csub.edulibretexts.org

Interactive Table 1: Example Esterification Reaction Conditions and Yield

| Reagents | Catalyst | Conditions | Product | Yield | Source |

| Palmitic acid | NaHSO₄ | 95 °C, 4 h, acetonitrile | 20-(palmitoyloxy)eicosan-1-ol | 40% |

Formation of Cyclic Acetals for Purification and Protection

1,2-Diols, such as this compound, can react with aldehydes or ketones under acidic conditions to form cyclic acetals. libretexts.orgquimicaorganica.orgucalgary.camasterorganicchemistry.comchemtube3d.com This reaction involves the formation of a five-membered ring (for 1,2-diols) incorporating the two oxygen atoms from the diol and the carbonyl carbon from the aldehyde or ketone. ucalgary.cachemtube3d.com The formation of cyclic acetals is often favored over acyclic acetals due to kinetic factors related to the intramolecular ring-closing step. chemtube3d.com

Cyclic acetals serve a crucial role in organic synthesis as protecting groups for the diol functionality. libretexts.orgucalgary.camasterorganicchemistry.com The diol is temporarily converted into an acetal (B89532) to prevent its reaction while other transformations are carried out elsewhere in the molecule. libretexts.orgmasterorganicchemistry.com The acetal can then be readily converted back to the original diol by hydrolysis with aqueous acid. libretexts.orgucalgary.camasterorganicchemistry.com

The formation of cyclic acetals can also be utilized for the purification of diols. caltech.edunih.gov By converting the diol to its cyclic acetal derivative, which may have different solubility or volatility properties than the starting material or impurities, purification techniques like distillation or chromatography can be more effective. caltech.eduacademie-sciences.fr After purification of the cyclic acetal, the pure diol can be regenerated by acid hydrolysis. caltech.edu

Various catalysts can be used for cyclic acetal formation, including acid catalysts like p-toluenesulfonic acid (TsOH) or Lewis acids such as ferric chloride (FeCl₃). academie-sciences.frucalgary.ca The reaction equilibrium can be shifted towards acetal formation by using an excess of the carbonyl compound or by removing the water produced during the reaction, for example, by azeotroping with a solvent like benzene (B151609) or toluene. libretexts.orgquimicaorganica.orgucalgary.ca

Interactive Table 2: General Conditions for Cyclic Acetal Formation from Diols

| Diol Type | Carbonyl Compound | Catalyst | Conditions | Product Type | Source |

| 1,2- or 1,3-diol | Aldehyde or Ketone | Acid catalyst | Removal of water (e.g., azeotroping) | Cyclic Acetal | libretexts.orgquimicaorganica.orgucalgary.ca |

| Diol | Carbonyl compound | FeCl₃·6H₂O | Room temperature, solvent (e.g., acetone) | Cyclic Acetal | academie-sciences.fr |

Detailed research findings on cyclic acetal formation from specific long-chain diols like this compound can involve using techniques like gas-liquid chromatography in combination with mass spectrometry for identification and quantitation of the resulting cyclic acetals. nih.gov The purity of cyclic acetals can be determined by ¹H NMR, and conversions monitored by GC-MS. academie-sciences.fr

Biochemical Pathways and Metabolic Fate of 1,2 Eicosanediol in Biological Systems

Occurrence and Potential Biosynthetic Pathways

1,2-Eicosanediol, a long-chain diol, belongs to a class of lipid molecules that have been identified in various biological and environmental matrices. While glycerol-derived lipids are common, certain organisms have evolved to incorporate long-chain diols into their cellular structures. For instance, a series of straight-chain and internally methyl-branched 1,2-diols with carbon numbers ranging from C18 to C23 have been found to replace glycerolipids in the thermophilic bacterium Thermomicrobium roseum. nih.gov In this bacterium, fatty acids are ester-linked directly to these diols, highlighting a novel approach for the construction of its cytoplasmic membrane. nih.gov

The identification and quantification of such lipids in complex biological samples present analytical challenges due to their low concentrations and potential for oxidation. nih.govnih.gov Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS/MS), are the standard for the specific and sensitive quantification of lipid mediators and their metabolites. nih.govnih.gov These methodologies are crucial for distinguishing between structurally similar lipids and accurately measuring their levels in tissues and biological fluids. nih.gov Untargeted metabolomics, which aims to comprehensively measure all measurable small molecules in a sample, also serves as a powerful tool for identifying novel or unexpected lipids like this compound in various biological systems. mdpi.combham.ac.uk

The table below summarizes analytical approaches relevant to the identification of complex lipids in biological samples.

| Analytical Approach | Technique | Application | Key Advantages |

| Targeted Analysis | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Quantification of known eicosanoids and related lipid metabolites in various biological matrices (blood, urine, cerebrospinal fluid). nih.gov | High sensitivity, high specificity, standard method for quantification. nih.gov |

| Untargeted Metabolomics | Proton Nuclear Magnetic Resonance (¹H-NMR) | Profiling metabolic modulations in cells exposed to external stimuli to identify metabolic fingerprints. frontiersin.org | Non-destructive, provides structural information. |

| Untargeted Metabolomics | Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) | Discovering the fate and biotransformation of xenobiotics and their effects on endogenous biochemistry. bham.ac.uk | High resolution and sensitivity for detecting a wide range of metabolites. mdpi.com |

| Lipid Profiling | Two-Dimensional Liquid Chromatography (2D LC) | Enantioselective measurement of amino acids and potentially other chiral metabolites in complex samples. mdpi.com | Enhanced separation of complex mixtures, analysis of stereoisomers. mdpi.com |

The precise biosynthetic pathway for this compound in most organisms is not fully elucidated, but research into the synthesis of other diols provides a model for its potential formation and conversion. The biosynthesis of diols can be achieved through engineered metabolic pathways, often in microbial hosts like Escherichia coli. nih.govnih.govresearchgate.net These synthetic pathways typically involve a series of enzymatic steps to convert common metabolic precursors, such as amino acids or sugars, into diols. nih.govresearchgate.net

Key enzymatic reactions involved in these pathways include:

Hydroxylation: Monooxygenases or hydroxylases introduce hydroxyl (-OH) groups onto a carbon backbone. nih.gov

Decarboxylation: α-keto acid decarboxylases remove a carboxyl group. nih.govresearchgate.net

Reduction: Aldehyde reductases or alcohol dehydrogenases convert aldehyde or keto groups into hydroxyl groups. nih.govnih.gov

The conversion of diols is often catalyzed by dehydrogenases. For example, (2R, 3R)- and (2S, 3S)-butanediol dehydrogenases can efficiently transform (R)- and (S)-1,2-butanediol into 1-hydroxy-2-butanone. mdpi.com Similarly, alcohol dehydrogenase (ADH) is the primary enzyme responsible for the conversion of 1,4-butanediol (B3395766) to gamma-hydroxybutyrate (GHB). nih.gov It is plausible that analogous dehydrogenase or monooxygenase enzymes could act on a 20-carbon substrate to either form this compound from a precursor like 1-eicosene (B165122) or convert this compound into other metabolites.

The table below outlines potential enzymatic reactions that could be involved in the metabolism of this compound, based on known conversions of other diols.

| Enzyme Class | Reaction Type | Substrate Example | Product Example | Relevance to this compound |

| Alcohol Dehydrogenase (ADH) | Oxidation | 1,4-Butanediol nih.gov | Gamma-hydroxybutyraldehyde nih.gov | Could oxidize one of the hydroxyl groups of this compound. |

| Butanediol Dehydrogenase (BDH) | Oxidation | (R)- and (S)-1,2-Butanediol mdpi.com | 1-Hydroxy-2-butanone mdpi.com | A long-chain specific dehydrogenase could convert this compound to a hydroxy-ketone. |

| NADH Oxidase (Nox) | Cofactor Regeneration | NADH | NAD⁺ nih.gov | Can be used in engineered pathways to drive dehydrogenase-catalyzed reactions forward. nih.gov |

| Monooxygenase | Oxidation/Hydroxylation | Cyclohexanone dechema.de | ε-Caprolactone dechema.de | Could be involved in the synthesis or breakdown of the long alkyl chain. |

| Aldehyde Reductase (ALR) | Reduction | 3-Hydroxybutanal nih.gov | 1,3-Butanediol nih.gov | Could catalyze the final reduction step to form a diol from a hydroxy-aldehyde precursor. |

Metabolic Profiling and Cellular Metabolite Responses

While a specific signaling role for this compound has not been defined, its C20 structure suggests a potential intersection with the metabolism of eicosanoids, which are potent signaling lipids derived from 20-carbon fatty acids like arachidonic acid. nih.govnih.gov Eicosanoid biosynthesis is a complex network of pathways involving enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) that produce prostaglandins (B1171923) and leukotrienes, respectively. nih.govresearchgate.net These molecules are critical regulators of physiological processes like inflammation. nih.govnih.gov

As a long-chain diol, this compound could function as a structural component of cell membranes. In the bacterium Thermomicrobium roseum, long-chain 1,2-diols serve as the fundamental backbone of membrane lipids, replacing the more common glycerol-based phospholipids (B1166683). nih.gov This suggests that in certain biological contexts, such diols are integral to membrane architecture. Furthermore, lipids can be stored in intracellular organelles called lipid droplets, which are dynamic structures involved in regulating the availability of fatty acids for energy and the synthesis of signaling molecules. mdpi.com It is conceivable that this compound or its esters could be stored in and mobilized from lipid droplets.

Metabolomics provides a powerful platform for investigating the cellular response to various stimuli by profiling a wide array of metabolites. frontiersin.org Untargeted metabolomics, in particular, is designed to analyze all measurable metabolites in a sample, allowing for the discovery of unexpected biochemical changes. mdpi.com Such studies could reveal the presence of this compound and identify correlations between its abundance and specific physiological or pathological states.

The comprehensive analysis of lipids (lipidomics) is a sub-field of metabolomics that focuses on the full complement of cellular lipids. mdpi.com Advanced analytical platforms, typically based on mass spectrometry, are used to generate detailed lipid profiles. nih.gov Statistical methods like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are then employed to discern patterns in the complex datasets and identify metabolites that differ significantly between experimental groups. frontiersin.org The application of these techniques could pinpoint the metabolic pathways in which this compound is involved by observing how its cellular concentration changes in response to genetic or environmental perturbations.

Cellular Transport and Intracellular Localization

The mechanisms for the cellular transport and the specific intracellular destinations of this compound have not been explicitly studied. However, based on its physicochemical properties as a long-chain aliphatic alcohol, its behavior can be inferred from that of other lipids like fatty acids and sphingolipids.

Due to its lipophilic nature, this compound could potentially cross the cell membrane via simple diffusion, moving down its concentration gradient. youtube.com However, larger or more complex lipids often require protein-mediated transport, a process known as facilitated diffusion, which utilizes channel or carrier proteins embedded in the cell membrane. youtube.com

Once inside the cell, lipids are trafficked to specific organelles. The synthesis and metabolism of many lipids, including phospholipids and neutral lipids, occur in the endoplasmic reticulum (ER) and Golgi apparatus. mdpi.com Studies using alkyne-labeled 1-deoxysphinganine, an atypical sphingolipid, have shown that it rapidly localizes to mitochondria and the Golgi apparatus. nih.gov The machinery for eicosanoid synthesis has also been found to be compartmentalized at distinct intracellular sites, including the nuclear envelope and ER. nih.gov Given these precedents, potential intracellular locations for this compound or its metabolites include:

Endoplasmic Reticulum and Golgi Apparatus: Sites of lipid synthesis and modification. mdpi.comnih.gov

Mitochondria: A key organelle in lipid metabolism, particularly fatty acid oxidation. nih.gov

Lipid Droplets: Organelles for the storage of neutral lipids. mdpi.com

Cellular Membranes: Where it may be incorporated as a structural component. nih.gov

The precise localization would determine its functional role, whether as a membrane constituent, a metabolic intermediate, or a precursor for other bioactive molecules.

Biological Interactions and Elucidation of 1,2 Eicosanediol S Mechanism of Action

Molecular Target Engagement and Binding Dynamics

Research into the precise molecular targets and binding dynamics of 1,2-Eicosanediol is not extensively documented. Studies on related long-chain diols and fatty alcohols suggest potential interactions with biological molecules and structures based on their functional groups and hydrophobic chains.

Role of Hydroxyl Functionality in Molecular Recognition

The hydroxyl groups in this compound are polar functional groups capable of forming hydrogen bonds . This property is fundamental to the interaction of many biological molecules scribd.comscbt.com. In the context of diols and lipids, hydroxyl groups can influence interactions with water, other polar molecules, and biological structures like proteins and membranes scbt.comacs.org. The vicinal arrangement of hydroxyl groups in this compound may confer specific interaction patterns compared to diols with hydroxyl groups at different positions . While the general principle of hydrogen bonding by hydroxyl groups is well-established, specific data detailing how the hydroxyl functionality of this compound contributes to its recognition or binding with particular biological molecules is limited.

Modulation of Lipid Membrane Properties and Cellular Architecture

While the potential for this compound to interact with and modulate lipid membranes exists based on its structure, specific research detailing the extent and nature of these effects on biological membranes or cellular architecture was not prominently found in the conducted searches. The detection of this compound in biological samples, such as HepaRG cells, suggests its presence within a cellular environment where it would likely encounter and potentially interact with lipid membranes.

Influence on Cellular Signaling Pathways and Regulatory Networks

Direct evidence specifically linking this compound to the modulation of particular cellular signaling pathways or regulatory networks is scarce in the available literature. While related C20 lipids like eicosanoids are central to numerous signaling processes nih.gov, the biological roles and signaling influence of saturated long-chain diols like this compound are not well-characterized.

One study noted this compound in the context of cerebrosides from echinoderms, indicating a need for more extensive studies to establish its mechanism of action. Another study involving metabolome analysis in HepaRG cells exposed to pyrrolizidine (B1209537) alkaloids detected this compound, suggesting its involvement in cellular metabolic responses, although the specific signaling pathways affected were not detailed in the provided snippets.

Further research is required to determine if this compound directly or indirectly influences specific signaling cascades or regulatory networks within cells.

Applications of 1,2 Eicosanediol in Advanced Material Science and Polymer Research

Role as a Monomer in Polymer Synthesis

Diols serve as fundamental monomers in various polymerization reactions, notably in the synthesis of polyesters and polyurethanes, where they react with dicarboxylic acids or diisocyanates, respectively, to form long polymer chains. The incorporation of long-chain diols like 1,2-eicosanediol and 1,20-eicosanediol (B1630780) introduces significant aliphatic character into the polymer backbone, influencing properties such as flexibility, crystallinity, and thermal behavior.

Polymer Crosslinking in Thermoplastic Systems

This compound is primarily utilized in the crosslinking of thermoplastic polymers. Crosslinking involves the formation of covalent bonds between polymer chains, creating a network structure that restricts chain movement. This process significantly alters the material's properties, transforming a thermoplastic material, which typically softens upon heating, into a more rigid and dimensionally stable material. researchgate.netcore.ac.uk

Research indicates that this compound is employed in crosslinking applications, such as in blends with poly(methyl methacrylate) (PMMA) to improve impact resistance. The presence of crosslinks in thermoplastic systems leads to enhanced heat resistance, improved mechanical strength, and increased resistance to solvents. researchgate.net The proximity of the hydroxyl groups in this compound is noted to increase crystallinity and thermal stability compared to 1,20-eicosanediol, which can influence its effectiveness as a crosslinking agent and its impact on the resulting polymer matrix.

Integration into Biodegradable Polyester (B1180765) Architectures

While this compound, with its vicinal hydroxyl groups, is primarily associated with crosslinking, its isomer, 1,20-eicosanediol, is recognized as a key monomer in the synthesis of biodegradable polyesters. mdpi.commdpi.com The incorporation of long aliphatic chains derived from diols like 1,20-eicosanediol into polyester backbones influences their biodegradability and physical properties.

Polyesters synthesized from 1,20-eicosanediol and dicarboxylic acids, such as 2,5-furandicarboxylic acid, have been investigated as biodegradable materials derived from renewable resources. mdpi.com For instance, poly(1,20-eicosanediyl 2,5-furandicarboxylate), a polyester incorporating the 1,20-eicosanediol moiety, has demonstrated moderate biodegradability, exhibiting a weight loss of approximately 11% after 21 days under enzymatic conditions. mdpi.com

The structure of the diol significantly impacts the properties of the resulting polyester. The terminal hydroxyl groups of 1,20-eicosanediol facilitate linear chain growth in polyester synthesis. In contrast, the vicinal hydroxyl groups of this compound would likely lead to different polymerization behavior and potentially influence the regularity and crystallinity of the polyester chain, which in turn affects biodegradability and mechanical performance. The increased crystallinity and thermal stability observed with this compound compared to 1,20-eicosanediol in polymer matrices highlight the distinct roles these isomers can play in polymer design.

Development of Specialized Polymer Matrices for Specific Applications

The ability of this compound to act as a crosslinking agent and the potential for both this compound and 1,20-eicosanediol to be incorporated into polymer backbones contribute to the development of specialized polymer matrices tailored for specific applications.

In thermoplastic systems, the crosslinking facilitated by this compound leads to matrices with improved mechanical performance, such as enhanced impact resistance in PMMA blends. This makes this compound a valuable additive for engineering plastics requiring increased toughness and durability.

For biodegradable applications, the use of 1,20-eicosanediol as a monomer in polyesters allows for the creation of materials with designed degradation profiles. These biodegradable polyesters are being explored for applications in areas such as medical devices and packaging, where the end-of-life disposal of traditional plastics is a significant concern. The long aliphatic chain of eicosanediols contributes to the hydrophobic character of the polymer matrix, which can influence the rate of hydrolytic and enzymatic degradation.

Contributions to Material Properties and Performance

The incorporation of this compound and 1,20-eicosanediol into polymer systems imparts specific characteristics that enhance material properties and performance.

The presence of this compound as a crosslinking agent in thermoplastics like PMMA blends is shown to improve impact resistance. Furthermore, the proximity of its hydroxyl groups contributes to increased crystallinity and thermal stability in polymer matrices compared to the use of 1,20-eicosanediol. General effects of crosslinking in polymers include improved dimensional stability, reduced creep, and higher heat distortion temperatures. core.ac.uk

In the case of biodegradable polyesters derived from 1,20-eicosanediol, the long aliphatic chain contributes to the semicrystalline nature of the polymer. Research on poly(1,20-eicosanediyl 2,5-furandicarboxylate) indicates a melting temperature (Tm) of 107 °C and a glass transition temperature (Tg) around 7 °C, along with moderate biodegradability. mdpi.com The thermal and mechanical properties of polyesters can be tuned by varying the diol and dicarboxylic acid monomers used in their synthesis. mdpi.com The long aliphatic segment derived from eicosanediol influences the thermal transitions and mechanical behavior, bridging the gap between highly crystalline polyolefins and traditional polycondensates. acs.org

Summary of Selected Polymer Properties

| Polymer System | Diol Component | Key Property Contribution(s) | Relevant Finding(s) |

| PMMA Blends (with this compound) | This compound | Improved impact resistance, increased crystallinity and thermal stability. | Primarily used in polymer crosslinking for improved impact resistance in thermoplastics like PMMA blends. Proximity of hydroxyl groups increases crystallinity and thermal stability. |

| Poly(1,20-eicosanediyl 2,5-furandicarboxylate) | 1,20-Eicosanediol | Biodegradability, specific thermal properties (Tm, Tg). | Key monomer in biodegradable polyesters. mdpi.com Moderate biodegradability shown. mdpi.com Tm = 107 °C, Tg ≈ 7 °C. mdpi.com |

This table highlights specific instances where this compound and its isomer, 1,20-eicosanediol, contribute to distinct properties in polymer systems based on the available research findings.

Preclinical and Potential Therapeutic Applications of 1,2 Eicosanediol

Investigation of Antimicrobial Activities

Recent studies have indicated that 1,2-Eicosanediol exhibits significant antimicrobial activity . Research has tested its efficacy against various bacterial strains, demonstrating promise in inhibiting biofilm formation . In one study evaluating the effectiveness of different diols against Staphylococcus aureus, this compound showed a Minimum Inhibitory Concentration (MIC) of approximately 66.6 µg/mL . This finding suggests a moderate level of antimicrobial efficacy when compared to standard antibiotics . The antimicrobial activity of 1,2-alkanediols, the class of compounds to which this compound belongs, has been studied against skin microbiome bacteria like Staphylococcus aureus and Staphylococcus epidermidis nih.gov. These studies suggest that the antibacterial activity can be dependent on the alkyl chain length nih.gov.

Table 1: Antimicrobial Activity of this compound Against Staphylococcus aureus

| Target Organism | Assay Type | Result (MIC) | Citation |

| Staphylococcus aureus | MIC | ~66.6 µg/mL |

Formulation Development for Biomedical Applications

Research is ongoing to explore the potential therapeutic applications of this compound, including its use in drug delivery systems and as a component in pharmaceutical formulations . The compound is being investigated for its potential application in the pharmaceutical industry pharmaffiliates.com. Long-chain diols, such as the isomer 1,20-eicosanediol (B1630780), have been noted for their use in drug delivery systems due to properties like high thermal stability core.ac.uk.

Integration into Drug Delivery Systems

This compound is being explored for its potential integration into drug delivery systems pharmaffiliates.com. The development of effective drug delivery systems for various compounds, including hydrophobic ones, is an active area of research, with different materials and formulations like liposomes and nanoemulsions being investigated to overcome challenges such as low water solubility and stability issues mdpi.com. The properties of this compound may lend themselves to incorporation into such delivery platforms.

Exploration as a Component in Pharmaceutical Formulations

The potential of this compound as a component in pharmaceutical formulations is under investigation pharmaffiliates.com. Its physical and chemical properties, including its structure with adjacent hydroxyl groups and a long aliphatic chain, can influence its interactions within formulations . It is listed as a product with potential applications in the pharmaceutical industry pharmaffiliates.com.

Biomarker Research in Disease Progression and Resistance Mechanisms

Recent research has highlighted the potential role of lipids, including those structurally related to this compound, in drug resistance mechanisms, particularly in parasites . A study on Leishmania parasites indicated that resistant strains exhibited a higher abundance of specific lipids, potentially contributing to their ability to withstand treatment-induced oxidative stress . While this finding relates to lipids derived from a compound mentioned in the source context, it suggests a broader involvement of specific lipid species in resistance mechanisms . Furthermore, this compound has appeared in metabolomic studies investigating responses to toxin exposure, where it was identified as an unannotated metabolite showing a concentration-dependent response trend ifremer.fr. This suggests its potential involvement in metabolic pathways affected during disease processes or in response to external agents, indicating a possible role as a biomarker ifremer.fr. Related compounds, such as 2-amino-1,3-eicosanediol, have also been noted in the context of metabonomics and biomarker discovery researchgate.net.

Implications in Modulating Biological Responses

The mechanism by which long-chain diols may exert biological effects involves interactions with molecular targets and cellular structures . For instance, the hydroxyl groups can potentially form hydrogen bonds with enzymes and receptors, influencing their activity . Additionally, the long aliphatic chain can interact with lipid membranes, potentially affecting their properties and behavior . While direct studies on this compound's modulation of biological responses are limited in the provided information, research on related compounds like eicosanedioic acid suggests a potential to modulate inflammatory responses . Studies have shown that related fatty acids can influence the production of inflammatory mediators, such as decreasing nitric oxide and increasing prostaglandin (B15479496) E2 in immune cells . This indicates that long-chain lipid compounds, including diols, may play a role in modulating biological pathways, particularly those involved in inflammation and immune responses researchgate.net.

Advanced Analytical and Characterization Methodologies for 1,2 Eicosanediol Research

Chromatographic Techniques for Quantitative Analysis and Purity Assessment

Chromatographic techniques are indispensable for separating components within a mixture, enabling the quantitative analysis of 1,2-eicosanediol and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful technique widely used for the separation, identification, and quantification of compounds that are soluble in a liquid mobile phase. ijrpr.com The development of an effective HPLC method for this compound involves optimizing several parameters, including the stationary phase (column), mobile phase composition, flow rate, and detection method. ijrpr.com

For compounds like this compound, which possess both a long nonpolar hydrocarbon chain and polar hydroxyl groups, reversed-phase HPLC is often a suitable starting point. lcms.cz A Certificate of Analysis for this compound indicates that HPLC with an Evaporative Light Scattering Detector (ELSD) was used for purity assessment, reporting a purity of 99.92%. lgcstandards.com This suggests that ELSD is a viable detection method for this compound, likely due to the compound's lack of a strong chromophore for UV detection.

Method development typically involves selecting a suitable stationary phase, such as a C18 column, and exploring different mobile phase compositions, often mixtures of water or an aqueous buffer with organic solvents like methanol (B129727) or acetonitrile. ijrpr.comlcms.cz The polarity of this compound necessitates careful optimization of the mobile phase to achieve adequate retention and separation from impurities. Gradient elution, where the mobile phase composition changes over time, can be particularly useful for separating compounds with a wide range of polarities that may be present in a sample containing this compound. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. GC-MS is particularly well-suited for the analysis of volatile or semi-volatile compounds. While this compound is a relatively high molecular weight diol, it can be analyzed by GC-MS, often after derivatization to increase its volatility and improve peak shape. Silylation, for instance, is a common derivatization technique for hydroxyl-containing compounds, where the active hydrogens are replaced by trimethylsilyl (B98337) groups. researchgate.netoup.com

GC-MS is a sensitive technique capable of trace analysis, making it valuable for detecting low levels of this compound in complex samples or for identifying impurities. The separation on the GC column is based on the boiling point and interaction with the stationary phase, while the mass spectrometer provides a mass spectrum that serves as a fingerprint for identification. Comparing the mass spectrum of an unknown peak to spectral libraries can help identify the compound. GC-MS has historically played a significant role in the analysis of eicosanoids and related lipid mediators. nih.gov

Spectroscopic Techniques for Structural Confirmation and Elucidation

Spectroscopic techniques provide crucial information about the molecular structure of this compound, confirming its identity and providing details about its functional groups and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in the ¹H NMR and ¹³C NMR spectra, the structure of this compound can be confirmed. spectrabase.com The positions of the hydroxyl groups and the long aliphatic chain give rise to characteristic signals in the NMR spectrum. A Certificate of Analysis for this compound often includes a statement that the NMR spectrum conforms to the expected structure, indicating its use as a routine method for identity verification. lgcstandards.com

NMR spectroscopy can differentiate between structural isomers, such as this compound and 1,20-eicosanediol (B1630780), based on the distinct chemical environments of the protons and carbons in each molecule. guidechem.com

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Complex Mixtures

Mass Spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragments. For this compound, the molecular ion peak corresponds to its molecular weight of 314.55 g/mol . thegoodscentscompany.com The PubChem entry for this compound lists predicted m/z values for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, which are important for identifying the compound in MS experiments. uni.lu

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of selected ions and the analysis of the resulting fragment ions. This technique provides structural information by revealing the fragmentation pattern of the molecule. By analyzing the m/z values of the fragment ions, specific bonds that were broken can be inferred, helping to elucidate the structure of the compound. MS/MS is particularly useful for analyzing complex mixtures, as it allows for the selective fragmentation and detection of a target compound even in the presence of numerous other species. thermofisher.commdpi.com In lipidomics, MS/MS is widely used for the identification and structural characterization of various lipid species. thermofisher.com

Integrated Omics Approaches (e.g., Metabolomics, Lipidomics) in Biological Studies

Integrated omics approaches, such as metabolomics and lipidomics, aim to comprehensively analyze the complete set of small molecules (metabolites) or lipids, respectively, within a biological system. thermofisher.comlcms.cz this compound, being a lipid, could be a target analyte in lipidomics studies.

Lipidomics workflows often utilize advanced mass spectrometry techniques, primarily LC-MS and GC-MS, to identify and quantify a wide range of lipid species. thermofisher.comlcms.cz High-resolution accurate-mass (HRAM) MS systems are commonly employed in lipidomics for their ability to provide precise mass measurements, which aids in the identification of lipids. thermofisher.com

Sample preparation is a critical step in omics studies. For lipidomics, two-phase liquid extraction methods are frequently used to separate lipids from more polar metabolites in biological samples. lcms.cz The nonpolar phase typically contains the lipids, including diols like this compound.

While specific detailed research findings on the role or detection of this compound in broad metabolomics or lipidomics studies were not extensively found in the immediate search results, the analytical techniques discussed (HPLC, GC-MS, NMR, MS/MS) form the foundation of these omics approaches. Therefore, these methodologies would be applied to identify and quantify this compound if it were present and relevant in a biological system under investigation. Untargeted lipidomics can be used for exploratory analysis to discover novel lipids, while targeted approaches focus on quantifying predefined sets of lipids. thermofisher.comlcms.cz

Emerging Research Avenues and Future Directions for 1,2 Eicosanediol

Exploration of Novel Biochemical and Therapeutic Targets

Research into the potential biological roles and therapeutic applications of 1,2-eicosanediol is noted as an area of study. The compound is being investigated for its potential interactions within biological systems, including its engagement with enzymes and other biomolecules . However, detailed research findings specifically identifying novel biochemical or therapeutic targets for this compound are not extensively reported in the provided search results. The compound is primarily indicated for scientific research use and is not intended for diagnostic or therapeutic purposes scbt.comamericanchemicalsuppliers.com.

Integration into Advanced Nanomaterials and Biomedical Devices

One area where this compound shows potential is in material science, particularly in polymer applications. Due to the proximity of its hydroxyl groups, this compound can be used in polymer crosslinking . This property contributes to increased crystallinity and thermal stability in comparison to isomers like 1,20-eicosanediol (B1630780) . An example application includes its use in thermoplastic blends, such as with PMMA, to improve impact resistance .

While the use of long-chain diols in biodegradable polymers and medical devices is an active research area, the specific integration of this compound into advanced nanomaterials or a broad range of biomedical devices beyond its current described polymer crosslinking role is not detailed in the provided information google.com.

Q & A

Q. What are the key physicochemical properties of 1,2-eicosanediol that researchers should prioritize in experimental design?

Q. How can researchers systematically review existing literature on this compound to identify knowledge gaps?

Methodological Answer: Conduct a structured search using academic databases (PubMed, SciFinder) with Boolean terms like "this compound" OR "C20 diol" AND "synthesis" OR "metabolism". Filter results by relevance, prioritizing primary sources and excluding non-peer-reviewed platforms. Use tools like PRISMA flow diagrams to track screening processes and highlight gaps (e.g., limited toxicokinetic data) .

Q. What ethical considerations apply to studies involving this compound in biological systems?

Methodological Answer: For in vivo research, adhere to institutional animal care guidelines (e.g., ARRIVE) or human subject protocols (informed consent, IRB approval). Explicitly disclose compound purity, solvent carriers, and dose-response relationships to mitigate toxicity risks. Reference ethical frameworks like the Declaration of Helsinki for clinical applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Perform meta-analyses to identify confounding variables (e.g., solvent interactions, cell line variability). Validate conflicting results via orthogonal assays (e.g., LC-MS vs. fluorescence-based detection) and assess statistical power in original studies. Apply criteria from Ioannidis’ reproducibility framework to evaluate bias risk .

Q. What strategies are effective for designing isotopic labeling studies to track this compound in metabolic pathways?

Methodological Answer: Synthesize ¹³C or deuterium-labeled analogs at specific positions (e.g., terminal hydroxyl groups) using established protocols for stable isotope incorporation. Employ mass spectrometry (MS) or NMR to trace metabolic intermediates, ensuring isotopic purity >98% to avoid signal interference. Cross-reference techniques with published workflows for similar diols .

Q. How should analog compounds (e.g., 1,2-octanediol) be selected and validated to extrapolate data for this compound?

Methodological Answer: Choose analogs based on structural homology (chain length, hydroxyl group positioning) and physicochemical similarity (logP, reactivity). Validate predictive utility via comparative assays (e.g., cytotoxicity, enzyme inhibition). Use the EPA’s analog search protocol, including PubMed queries with controlled vocabulary (e.g., *"[tw]" for title/abstract filters) **.

Q. What experimental controls are critical for ensuring reproducibility in this compound synthesis and purification?

Methodological Answer: Implement negative controls (e.g., reaction mixtures without catalysts) and spike-and-recovery tests to assess yield accuracy. Document purification steps (column chromatography gradients, solvent ratios) and validate purity via HPLC-UV/ELSD. Share raw data and step-by-step protocols in supplementary materials to facilitate replication .

Methodological Notes

- Data Contradiction Analysis : Cross-check results against analogs, assess instrument sensitivity limits, and evaluate study designs for confounding factors (e.g., batch effects) .

- Literature Evaluation : Prioritize studies with transparent methodology, raw data availability, and conflict-of-interest disclosures .

- Ethical Compliance : Include Material Safety Data Sheets (MSDS) for this compound in appendices, detailing handling precautions and disposal guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.